Holmium chloride

Overview

Description

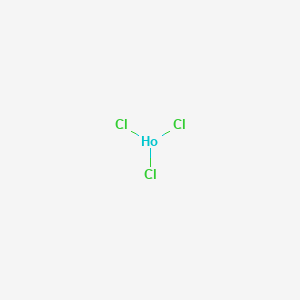

Holmium chloride, also known as holmium trichloride, is an inorganic compound with the chemical formula HoCl₃. It is a yellow crystalline solid that is hygroscopic and soluble in water. This compound is primarily used in research and has applications in various scientific fields. It exhibits unique color-changing properties, appearing yellow in natural light and bright pink under fluorescent lighting .

Synthetic Routes and Reaction Conditions:

From Holmium Oxide and Ammonium Chloride: The most common method to synthesize this compound involves heating a mixture of holmium oxide (Ho₂O₃) and ammonium chloride (NH₄Cl) at temperatures between 200-250°C. The reaction proceeds as follows: [ \text{Ho}_2\text{O}_3 + 6 \text{NH}_4\text{Cl} \rightarrow 2 \text{HoCl}_3 + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ]

From Holmium and Hydrochloric Acid: this compound hexahydrate can be obtained by reacting holmium metal with hydrochloric acid (HCl): [ 2 \text{Ho} + 6 \text{HCl} \rightarrow 2 \text{HoCl}_3 + 3 \text{H}_2 ]

Direct Reaction with Chlorine: this compound can also be prepared by the direct reaction of holmium metal with chlorine gas (Cl₂): [ 2 \text{Ho} + 3 \text{Cl}_2 \rightarrow 2 \text{HoCl}_3 ]

Industrial Production Methods: Industrial production methods for this compound typically involve the same synthetic routes mentioned above, with careful control of reaction conditions to ensure high purity and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although it is more commonly involved in reduction processes.

Reduction: this compound can be reduced to holmium metal through electrochemical methods. For example, in an equimolar NaCl-KCl melt, holmium ions can be reduced at the cathode: [ \text{HoCl}_3 + 3 \text{e}^- \rightarrow \text{Ho} + 3 \text{Cl}^- ]

Substitution: this compound can participate in substitution reactions where chloride ions are replaced by other ligands.

Common Reagents and Conditions:

Electroreduction: Involves the use of molten salts such as NaCl-KCl and electrochemical cells.

Hydrochloric Acid: Used in the preparation of this compound hexahydrate.

Major Products:

Holmium Metal: Obtained through reduction processes.

Holmium Complexes: Formed through substitution reactions with various ligands.

Mechanism of Action

Target of Action

Holmium chloride, also known as Holmium(III) chloride, is an inorganic compound with the formula HoCl3 . It is primarily used in research and can be used to produce pure holmium

Mode of Action

It is known that the compound can be prepared by the direct reaction between holmium and chlorine . This suggests that this compound may interact with its targets through a similar mechanism, involving the formation of bonds with chlorine atoms.

Biochemical Pathways

The compound’s ability to produce pure holmium suggests that it may play a role in processes involving this element .

Pharmacokinetics

It is known that this compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

It is known that this compound exhibits the same color-changing behavior seen in holmium oxide, being yellow in natural lighting and a bright pink color in fluorescent lighting . This suggests that the compound may have similar optical properties to holmium oxide.

Action Environment

It is known that this compound is hygroscopic , suggesting that it may absorb moisture from the environment, which could potentially influence its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Holmium chloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. Studies have shown that this compound can affect the biochemical composition of microorganisms such as Arthrospira platensis. When added to the growth medium, this compound influences the content of proteins, carbohydrates, phycobiliproteins, lipids, β-carotene, and chlorophyll a . These interactions suggest that this compound can modulate the activity of various enzymes and proteins, leading to changes in the overall biochemical profile of the organism.

Cellular Effects

This compound has been observed to impact various types of cells and cellular processes. In cyanobacteria like Arthrospira platensis, this compound reduces biomass production and alters the content of primary biomolecules . This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The reduction in biomass and changes in biochemical composition indicate that this compound may disrupt normal cellular processes, leading to altered cell function and growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound, as well as its long-term effects on cellular function, are important considerations. Studies have shown that this compound can have dose-dependent effects on the biochemical composition of microorganisms, with higher concentrations leading to more pronounced changes . Over time, the stability of this compound and its interactions with cellular components can influence its overall impact on cellular function and growth.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound can lead to toxic or adverse effects, while lower doses may have minimal impact. In studies with microorganisms, this compound has been shown to reduce biomass production and alter biochemical composition in a dose-dependent manner . These findings suggest that the dosage of this compound is a critical factor in determining its overall effects on cellular function and growth.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The addition of this compound to growth media has been shown to affect the content of primary biomolecules, indicating its role in modulating metabolic pathways . The specific enzymes and cofactors that interact with this compound are still being studied, but its impact on metabolic processes is evident from the observed changes in biochemical composition.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be taken up by cells and distributed to various cellular compartments, where it can exert its effects on biochemical processes . The localization and accumulation of this compound within cells are important factors in determining its overall impact on cellular function and growth.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within cells can influence its interactions with biomolecules and its overall impact on cellular processes . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and its effects on cellular function.

Scientific Research Applications

Holmium chloride has numerous applications in scientific research:

Nuclear Industry: Used in the production of nuclear reactor control rods due to its high neutron absorption cross-section.

Lasers: Employed in the development of holmium-doped lasers, which are used in medical and industrial applications.

Optical Spectrophotometry: Used for the calibration of optical spectrophotometers due to its distinct absorption properties.

Magnetic Studies: Utilized in research on magnetic materials and properties.

Comparison with Similar Compounds

Holmium chloride can be compared with other lanthanide chlorides such as dysprosium chloride (DyCl₃) and erbium chloride (ErCl₃):

Dysprosium Chloride: Similar in chemical behavior but has different magnetic properties and applications.

Erbium Chloride: Also used in laser applications but has distinct optical properties compared to this compound.

Uniqueness: this compound is unique due to its color-changing properties and strong paramagnetic behavior, making it valuable in specific research and industrial applications

Properties

IUPAC Name |

holmium(3+);trichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ho/h3*1H;/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOOBRULIYNHJR-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Ho+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Ho | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10138-62-2 | |

| Record name | Holmium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HOLMIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAR334HOLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE](/img/structure/B156870.png)